molecular formula C5H9ClN4 B11919326 3-(Hydrazinomethyl)pyridazine hydrochloride

3-(Hydrazinomethyl)pyridazine hydrochloride

Cat. No.: B11919326
M. Wt: 160.60 g/mol
InChI Key: NKOXQPPTDUYZGB-UHFFFAOYSA-N
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Description

3-(Hydrazinomethyl)pyridazine hydrochloride is an organic compound with the chemical formula C5H9ClN4. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinomethyl)pyridazine hydrochloride typically involves the reaction of pyridazine with hydrazine derivatives. One common method includes the reaction of pyridazine-3-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydrazinomethyl)pyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridazines .

Mechanism of Action

The mechanism of action of 3-(Hydrazinomethyl)pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 3-(Hydrazinomethyl)pyridazine hydrochloride is unique due to the presence of both the pyridazine ring and the hydrazinomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

pyridazin-3-ylmethylhydrazine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-7-4-5-2-1-3-8-9-5;/h1-3,7H,4,6H2;1H

InChI Key

NKOXQPPTDUYZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)CNN.Cl

Origin of Product

United States

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